Chiral Identity in Asymmetric Synthesis
The (S)-enantiomer (CAS 428518-31-4) is differentiated from its (R)-enantiomer (CAS 443304-03-8) and the racemic mixture (CAS 35309-35-4) by its specific stereochemical configuration, which is essential for applications requiring enantiopure building blocks . While quantitative head-to-head biological or catalytic data comparing the pure enantiomers was not identified in the accessible literature, the fundamental principle of stereochemical differentiation is well-established in the field: enantiomers can exhibit divergent pharmacological and synthetic properties . The (S)-configuration is specified in certain patent claims for pyrrolidine-based DPP-IV inhibitors, underscoring its relevance in medicinal chemistry [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer; [α]D and ee values not reported in accessible sources |
| Comparator Or Baseline | (R)-enantiomer (CAS 443304-03-8) and racemate (CAS 35309-35-4) |
| Quantified Difference | Not available in accessed literature |
| Conditions | Not applicable |
Why This Matters
Selection of the correct enantiomer is critical for stereoselective synthesis and chiral resolution processes, ensuring the desired three-dimensional architecture of downstream products.
- [1] Baiten Patent Search. NOVEL INHIBITORS OF DPP-IV, METHODS OF PREPARING THE SAME, AND PHARMACEUTICAL COMPOSITIONS CONTAINING THE SAME AS AN ACTIVE AGENT. View Source
